1-(2-Fluorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a urea moiety linked to a thiadiazole ring, which is further substituted with a fluorophenyl and a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Urea Formation: The urea moiety is introduced by reacting the thiadiazole derivative with an isocyanate or by using phosgene and amines under controlled conditions.
Substitution Reactions: The final compound is obtained by introducing the fluorophenyl and phenyl groups through substitution reactions, often using halogenated precursors and suitable catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials such as thiosemicarbazides, carboxylic acids, isocyanates, and halogenated precursors.
Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity.
Purification: Purification of the final product using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the urea moiety.
Substitution: The fluorophenyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated precursors, organometallic reagents, or Lewis acids as catalysts.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Functionalized derivatives with various substituents.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows for interactions with various biological targets.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Biological Research: The compound is used as a probe to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea involves:
Molecular Targets: The compound interacts with specific enzymes, receptors, or proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
- 1-(2-Bromophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
- 1-(2-Methylphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
Comparison: 1-(2-Fluorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it distinct from its chlorinated, brominated, or methylated analogs.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4OS/c16-11-8-4-5-9-12(11)17-14(21)18-15-20-19-13(22-15)10-6-2-1-3-7-10/h1-9H,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSFVLMSRZNOLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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